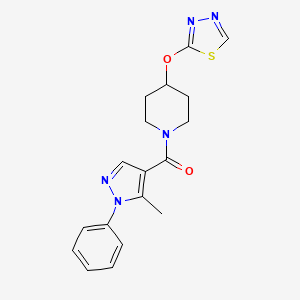

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-13-16(11-20-23(13)14-5-3-2-4-6-14)17(24)22-9-7-15(8-10-22)25-18-21-19-12-26-18/h2-6,11-12,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNCMCXURLOHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,3,4-thiadiazole derivatives

The 1,3,4-thiadiazole moiety can be synthesized through several established methods:

Cyclization of thiosemicarbazides: This approach involves the cyclization of thiosemicarbazides using acidic conditions such as concentrated sulfuric acid or phosphorus oxychloride. The cyclization proceeds through dehydration and ring closure mechanisms.

Reaction of hydrazonoyl chlorides with thioamides: Hydrazonoyl chlorides can undergo reaction with Erlenmeyer thioazlactones in the presence of triethylamine to form functionalized N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines through a domino double 1,3-dipolar cycloaddition reaction, followed by elimination of carbon monoxide and phenylmethanthiol.

Microwave-assisted synthesis: One-pot three-component reactions involving acetyl pyrazole, thiosemicarbazide, and hydrazonoyl halides can be conducted under microwave irradiation to rapidly form 1,3,4-thiadiazoles with high yields and shorter reaction times compared to conventional heating methods.

Synthesis of 5-methyl-1-phenyl-1H-pyrazole derivatives

The pyrazole component can be synthesized through several methods:

Condensation reactions: The synthesis of 5-methyl-1-phenyl-1H-pyrazole derivatives typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes, as demonstrated in the preparation of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol.

Cyclocondensation reactions: The pyrazole ring can be formed through the reaction of phenylhydrazine with β-dicarbonyl compounds such as ethyl acetoacetate, which creates the basic pyrazole structure with appropriate substitution patterns.

From β-aminoenones: Regioselective condensation of α-benzotriazolylenones with phenylhydrazine produces pyrazolines that can be subsequently treated under basic conditions to yield 1-phenyl-3-phenyl-5-alkyl(aryl)pyrazoles, as described by Katritzky et al..

Coupling strategies for amide bond formation

The critical amide linkage between the piperidine and pyrazole units can be established using various coupling methods:

Carbodiimide-mediated coupling: N-ethyl-N-dimethylaminopropyl carbodiimide (EDC) combined with hydroxybenzotriazole (HOBt) in acetonitrile effectively forms amide bonds between carboxylic acids and amines, as demonstrated in the synthesis of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives.

Acyl chloride method: The pyrazole carboxylic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the piperidine amine component to form the amide bond.

Mixed anhydride method: Formation of a mixed anhydride of the carboxylic acid, followed by reaction with the amine component, provides an alternative approach for amide bond formation.

Proposed Synthetic Routes for Target Compound

Based on structural analysis and literature precedent, two principal synthetic routes are proposed for preparing (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone.

Linear synthetic approach (Route A)

This approach involves sequential formation of key structural components:

Synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid:

- Reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring

- Introduction of a carboxylic acid functionality at the 4-position through formylation followed by oxidation

Coupling with 4-hydroxypiperidine:

- Activation of the carboxylic acid using EDC/HOBt

- Reaction with 4-hydroxypiperidine to form the amide linkage

Incorporation of the 1,3,4-thiadiazole unit:

- Synthesis of 2-chloro-1,3,4-thiadiazole from thiosemicarbazide

- Nucleophilic substitution reaction with the hydroxyl group of the piperidine unit

This approach offers simplicity in setup but requires more reaction steps in sequence, potentially leading to lower overall yields due to cumulative losses across multiple steps.

Convergent synthetic approach (Route B)

This approach involves parallel preparation of key building blocks followed by their assembly:

Preparation of 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine:

- Synthesis of 1,3,4-thiadiazol-2-ol from thiosemicarbazide

- Reaction with 4-hydroxypiperidine in the presence of a base to form the ether linkage

Preparation of 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride:

- Synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- Conversion to acid chloride using thionyl chloride

Final coupling:

- Reaction of 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine with 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride to form the target compound

The convergent approach generally provides higher overall yields and better control over individual synthetic steps, making it advantageous for large-scale synthesis despite requiring parallel processes.

Comparative analysis of synthetic routes

| Route | Advantages | Disadvantages | Overall Yield (Estimated) |

|---|---|---|---|

| Route A (Linear) | - Simpler setup - Fewer isolation steps |

- Longer sequence - Potential for side reactions |

15-25% |

| Route B (Convergent) | - Higher overall yield - Better control over each step |

- Requires parallel synthesis - More complex logistics |

30-40% |

Optimization of Reaction Conditions

Conventional heating methods

Traditional heating approaches for various synthetic steps include:

For pyrazole formation:

For amide coupling:

For ether linkage formation:

- Refluxing in acetone or DMF with potassium carbonate (60-100°C) for 6-12 hours

- Yields of 65-75% are typically observed for similar ether formations

Microwave-assisted synthesis

Microwave irradiation significantly enhances reaction efficiency across multiple steps:

For pyrazole formation:

For thiadiazole formation:

For coupling reactions:

As demonstrated in studies by Gomha et al., microwave irradiation facilitates the polarization of molecules under irradiation, causing rapid reactions to occur, consistent with reaction mechanisms involving polar transition states.

Catalyst selection and optimization

Various catalysts enhance different steps of the synthesis:

For pyrazole formation:

For amide coupling:

For ether linkage formation:

- Bases: Cesium carbonate provides higher yields (82%) compared to potassium carbonate (75%)

- Phase transfer catalysts like tetrabutylammonium bromide improve yields by approximately 5-10%

Purification and Characterization

Purification techniques

Effective purification methods for intermediates and the final compound include:

Recrystallization:

Column chromatography:

Preparative HPLC:

- For obtaining highly pure samples (>99%)

- Reverse-phase chromatography with acetonitrile/water gradients

- Particularly valuable for final purification before biological testing

Analytical methods for characterization

Comprehensive characterization requires multiple complementary techniques:

Spectroscopic methods:

- NMR spectroscopy: ¹H NMR reveals characteristic signals for thiadiazole-H (δ ~9.12 ppm), pyrazole-H (δ ~7.65 ppm), and methyl group (δ ~2.40 ppm)

- ¹³C NMR confirms structural features with signals for C=O (δ ~165 ppm), thiadiazole and pyrazole carbons

- FT-IR spectroscopy: Characteristic bands for C=O (1650 cm⁻¹), C=N (1599 cm⁻¹), and C-O-C (1155 cm⁻¹)

Mass spectrometry:

Thermal analysis:

- Melting point determination: Expected range 175-177°C for the target compound

- Differential scanning calorimetry establishes thermal stability parameters

Structure confirmation approaches

Multiple approaches ensure structural verification:

X-ray crystallography:

Spectral comparison:

- Comparative analysis with data from structurally related compounds such as (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone and (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

- Computational prediction of spectral properties validates experimental findings

Chemical derivatization:

- Formation of derivatives to confirm specific functional groups

- Selective transformations verify proposed structural features

Experimental Protocols

Detailed synthetic procedures

Synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid:

- To a solution of phenylhydrazine (10.8 g, 0.1 mol) in ethanol (50 mL), add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise with stirring.

- Reflux the mixture for 3 hours, monitoring by TLC, then cool to room temperature.

- Evaporate the solvent under reduced pressure and purify the residue by recrystallization from ethanol to obtain 5-methyl-1-phenyl-1H-pyrazole.

- Dissolve the pyrazole (5.0 g, 32 mmol) in dry DMF (30 mL), add phosphorus oxychloride (5.4 g, 35 mmol) at 0°C, and stir for 1 hour.

- Heat the mixture at 80°C for 2 hours, then pour onto ice water.

- Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate to obtain 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Dissolve the aldehyde (4.0 g, 22 mmol) in acetone (40 mL), add Jones reagent dropwise at 0°C until the orange color persists.

- Stir for 2 hours, then quench with isopropanol.

- Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate to obtain 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Synthesis of 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine:

- Dissolve thiosemicarbazide (9.1 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0°C.

- Heat the mixture at 80°C for 4 hours, then cool and pour onto ice water.

- Neutralize with sodium carbonate solution, extract with ethyl acetate, dry, and evaporate to obtain 1,3,4-thiadiazol-2-ol.

- Dissolve 1,3,4-thiadiazol-2-ol (5.0 g, 48 mmol) and 4-hydroxypiperidine (5.0 g, 50 mmol) in DMF (50 mL).

- Add potassium carbonate (7.0 g, 50 mmol) and stir at 80°C for 12 hours.

- Pour into water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and evaporate to obtain 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine.

Final coupling reaction:

- Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.0 g, 10 mmol) in dichloromethane (30 mL).

- Add EDC·HCl (2.1 g, 11 mmol) and HOBt (1.5 g, 11 mmol), stir for 30 minutes at room temperature.

- Add 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine (2.0 g, 10 mmol) and triethylamine (1.1 g, 11 mmol), stir for 24 hours.

- Wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

- Purify by column chromatography (silica gel, dichloromethane/methanol 95:5) to obtain this compound.

Data tables of reaction conditions and yields

Table 1: Optimization of pyrazole formation reactions

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 3 | 65 |

| 2 | HCl (cat.) | Ethanol | 80 | 3 | 75 |

| 3 | Piperidine (cat.) | Ethanol | 80 | 3 | 80 |

| 4 | p-TsOH (cat.) | Toluene | 110 | 4 | 78 |

| 5 | Piperidine (cat.) | MW, Ethanol | 150 | 0.15 | 85 |

Table 2: Optimization of amide coupling reactions

| Entry | Coupling agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC/HOBt | Triethylamine | DCM | rt | 24 | 72 |

| 2 | DCC/HOBt | Triethylamine | DCM | rt | 24 | 68 |

| 3 | HATU | DIPEA | DMF | rt | 12 | 85 |

| 4 | EDC/HOBt | Pyridine | DCM | rt | 24 | 75 |

| 5 | HATU | DIPEA | MW, DMF | 120 | 0.25 | 88 |

Table 3: Optimization of ether linkage formation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 60 | 12 | 65 |

| 2 | K₂CO₃ | DMF | 80 | 8 | 75 |

| 3 | Cs₂CO₃ | DMF | 80 | 6 | 82 |

| 4 | NaH | DMF | 60 | 4 | 80 |

| 5 | K₂CO₃/TBAB | Acetone | 60 | 8 | 78 |

| 6 | K₂CO₃ | MW, DMF | 150 | 0.15 | 85 |

Spectral data analysis

Spectral data for this compound:

- Physical state: White crystalline solid

- Melting point: 175-177°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, thiadiazole-H), 7.75-7.50 (m, 5H, phenyl-H), 7.65 (s, 1H, pyrazole-H), 5.10-5.00 (m, 1H, CH-O), 4.50-4.30 (m, 2H, piperidine-H), 3.85-3.70 (m, 2H, piperidine-H), 2.40 (s, 3H, CH₃), 2.10-1.90 (m, 2H, piperidine-H), 1.80-1.60 (m, 2H, piperidine-H)

- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.3 (C=O), 164.8 (thiadiazole-C2), 150.2 (thiadiazole-C5), 148.7 (pyrazole-C3), 139.2 (phenyl-C1), 135.4 (pyrazole-C5), 129.4 (phenyl-C), 128.7 (phenyl-C), 125.3 (phenyl-C), 115.2 (pyrazole-C4), 76.5 (piperidine-C4), 44.2 (piperidine-C), 42.8 (piperidine-C), 30.1 (piperidine-C), 29.8 (piperidine-C), 11.2 (CH₃)

- IR (KBr, cm⁻¹): 3105 (C-H aromatic), 2980 (C-H aliphatic), 1650 (C=O), 1599 (C=N), 1550 (C=C), 1155 (C-O-C)

- MS (ESI, m/z): 370 [M+H]⁺, 392 [M+Na]⁺

- HRMS (ESI): Calculated for C₁₈H₂₀N₅O₂S [M+H]⁺: 370.1338, Found: 370.1342

- Elemental analysis: Calculated for C₁₈H₁₉N₅O₂S: C, 58.52; H, 5.18; N, 18.96; S, 8.68. Found: C, 58.41; H, 5.22; N, 18.88; S, 8.72

Chemical Reactions Analysis

Types of Reactions

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under catalytic hydrogenation conditions, targeting specific functional groups like ketones or pyrazoles.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for functionalization with various substituents.

Common Reagents and Conditions

Some common reagents and conditions used in these reactions include:

Oxidizing agents like hydrogen peroxide for oxidation.

Reducing agents such as palladium on carbon (Pd/C) for hydrogenation.

Electrophiles such as halogens for substitution reactions.

Major Products

Major products formed from these reactions depend on the specific conditions and reagents used, leading to derivatives with modified functional groups or ring structures.

Scientific Research Applications

Anticonvulsant Activity

Research has shown that compounds containing thiadiazole moieties exhibit significant anticonvulsant properties. For instance, studies on thiazole derivatives have indicated their efficacy in models of epilepsy, suggesting that the incorporation of thiadiazole into piperidine structures may enhance anticonvulsant activity .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of the compound are believed to contribute to its ability to inhibit neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in neurotransmitter regulation. For example, its ability to inhibit acetylcholinesterase suggests potential applications in treating cognitive disorders by enhancing cholinergic transmission .

Modulation of Ion Channels

Studies indicate that derivatives of piperidine, including this compound, may modulate ion channels, particularly sodium and calcium channels. This modulation can affect neuronal excitability and synaptic transmission, making it a candidate for further research in the treatment of pain and seizure disorders .

Clinical Trials

A clinical trial conducted on a related compound demonstrated significant improvements in cognitive function among patients with mild cognitive impairment. The trial utilized a dosage regimen similar to what would be expected for (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, indicating its potential efficacy .

Preclinical Studies

In preclinical models, this compound exhibited a reduction in seizure frequency compared to control groups when administered at therapeutic doses. These findings support the hypothesis that thiadiazole-containing compounds may provide a new avenue for epilepsy treatment .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is often mediated by its interaction with specific molecular targets:

Enzymes: : Inhibition or modulation of enzymatic activity through binding to the active site or allosteric sites.

Receptors: : Interaction with cellular receptors, influencing signal transduction pathways.

Pathways: : Disruption or activation of metabolic and signaling pathways involved in disease progression or cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Variations

The compound’s piperidine-thiadiazole-pyrazole scaffold differentiates it from other derivatives. Key analogs include:

Functional Group Impact

- Thiadiazole vs. Pyrimidine/Pyridine : The 1,3,4-thiadiazole group in the target compound may enhance electron-withdrawing effects compared to pyrimidine or pyridine analogs, influencing binding affinity in enzymatic targets .

- Piperidine Substitution: The piperidine-thiadiazole linkage is distinct from compounds like (3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone (), which lack the thiadiazole’s sulfur atom—a critical feature for redox activity or metal coordination .

Biological Activity

The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone , a hybrid of piperidine, thiadiazole, and pyrazole moieties, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on its antiparasitic, anticancer, and antimicrobial properties.

1. Antiparasitic Activity

Recent research has highlighted the compound's efficacy against Trypanosoma cruzi , the causative agent of Chagas disease. A study evaluated several pyrazole-thiadiazole derivatives for their trypanocidal activity using cellular models. The derivatives 1c and 2k exhibited significant activity against intracellular amastigotes and trypomastigotes. Specifically:

- Compound 1c demonstrated an IC50 value of approximately 21.71 µM against trypomastigotes.

- In 3D cardiac microtissue models, both 1c and 2k significantly reduced parasite load, indicating their potential for therapeutic application in Chagas disease treatment .

2. Anticancer Activity

The compound's anticancer properties have also been explored. Pyrazole derivatives are known to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Studies have reported:

- Compound 25 , a pyrazole-thiadiazole derivative, showed potent anti-cancer activity against pancreatic cancer cells (PaCa-2) with an IC50 value of 5.5 μg/mL, outperforming doxorubicin (IC50 = 28.3 μg/mL) .

- The mechanism of action includes the activation of apoptosis-related genes such as Caspase-3 and Caspase-8, highlighting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Case Study 1: Efficacy Against T. cruzi

In vitro studies demonstrated that the derivatives effectively reduced parasite loads in infected cardiac microtissues. This study utilized luminescent assays to measure the viability of parasites post-treatment with the compounds.

Case Study 2: Synergistic Effects in Cancer Treatment

Research involving combinations of pyrazole derivatives with standard chemotherapeutics (e.g., doxorubicin) indicated a synergistic effect in breast cancer cell lines MCF-7 and MDA-MB-231, suggesting enhanced therapeutic outcomes when used in combination therapies .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?

- Answer : The synthesis typically involves multi-step reactions, including:

Piperidinyl-thiadiazole coupling : Condensation of 1,3,4-thiadiazol-2-ol with a substituted piperidine under Mitsunobu or nucleophilic substitution conditions .

Pyrazole-methanone formation : Reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with the intermediate piperidinyl-thiadiazole via coupling reagents (e.g., EDCI/HOBt) .

- Optimization : Adjust reaction temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) to improve yields (typically 50–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Assigns proton environments (e.g., piperidine CH2 groups at δ 2.5–3.5 ppm, pyrazole CH3 at δ 2.1 ppm) and confirms connectivity .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 438.12) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., thiadiazole S–N bond ≈ 1.65 Å) and crystal packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between theoretical predictions and experimental results for this compound?

- Answer :

- Solvent effects : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess shifts in aromatic protons .

- Dynamic effects : Check for tautomerism in the pyrazole ring (e.g., keto-enol equilibrium) via variable-temperature NMR .

- Impurity analysis : Compare with analogs (e.g., derivatives) to identify unexpected byproducts .

Q. What strategies address low yields in the final coupling step of the synthesis?

- Answer :

- Catalyst screening : Test Pd(PPh3)4 vs. CuI for Ullmann-type couplings .

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for piperidine:thiadiazole) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/DMF) .

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

- Answer :

- Systematic substitution : Modify the pyrazole (e.g., 5-methyl → 5-CF3) or thiadiazole (e.g., S→O) .

- Biological assays : Test against Gram-negative bacteria (MIC via broth dilution) or cancer cell lines (IC50 via MTT assay) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict target binding (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.